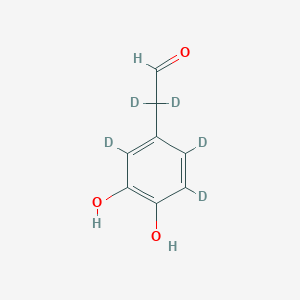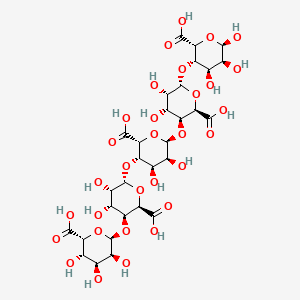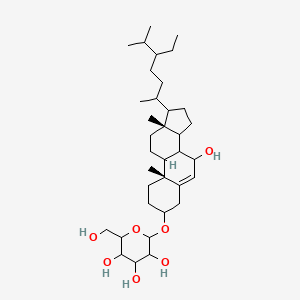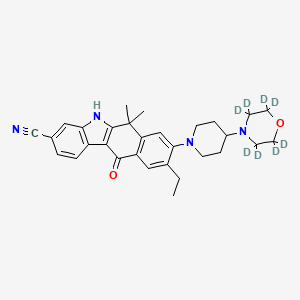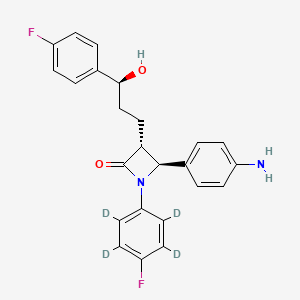
m-PEG24-DSPE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG24-DSPE involves the modification of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine with methoxy-terminated polyethylene glycol. The reaction typically occurs under ambient conditions and involves the use of coupling agents to facilitate the attachment of the polyethylene glycol chain to the lipid molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: m-PEG24-DSPE primarily undergoes pegylation reactions, where the polyethylene glycol chain is attached to the lipid molecule. This compound can also participate in substitution reactions where the methoxy group can be replaced with other functional groups .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reactions typically occur under ambient conditions and require the use of solvents such as dichloromethane or dimethylformamide .
Major Products Formed: The major product formed from the synthesis of this compound is the methoxy-polyethylene glycol modified lipid. This product is characterized by its ability to form stable liposomes and micelles, which are used in various applications .
Scientific Research Applications
m-PEG24-DSPE has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a linker for the synthesis of proteolysis-targeting chimeras (PROTACs). In biology, it is used to modify the surface properties of molecules, liposomes, and nanoparticles, enhancing their stability and biocompatibility . In medicine, this compound is used in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents . In industry, it is used in the formulation of various products, including cosmetics and personal care items .
Mechanism of Action
The mechanism of action of m-PEG24-DSPE involves its ability to form stable liposomes and micelles, which protect the encapsulated therapeutic agents from opsonization and elimination by the reticuloendothelial system. The polyethylene glycol chain provides a hydrophilic barrier that prevents the recognition and clearance of the liposomes by the immune system . This enhances the circulation time and bioavailability of the encapsulated agents, improving their therapeutic efficacy .
Comparison with Similar Compounds
m-PEG24-DSPE is unique in its ability to form stable liposomes and micelles with enhanced stability and biocompatibility. Similar compounds include other polyethylene glycol-modified lipids such as m-PEG2000-DSPE and m-PEG5000-DSPE. These compounds differ in the length of the polyethylene glycol chain, which affects their physicochemical properties and applications . This compound, with its discrete polyethylene glycol chain, offers a balance between stability and biocompatibility, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C91H180NO33P |
|---|---|
Molecular Weight |
1847.4 g/mol |
IUPAC Name |
[3-[hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C91H180NO33P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-90(94)122-86-88(125-91(95)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)87-124-126(96,97)123-39-37-92-89(93)36-38-99-42-43-101-46-47-103-50-51-105-54-55-107-58-59-109-62-63-111-66-67-113-70-71-115-74-75-117-78-79-119-82-83-121-85-84-120-81-80-118-77-76-116-73-72-114-69-68-112-65-64-110-61-60-108-57-56-106-53-52-104-49-48-102-45-44-100-41-40-98-3/h88H,4-87H2,1-3H3,(H,92,93)(H,96,97) |
InChI Key |
XOCNCHGYYGCIBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


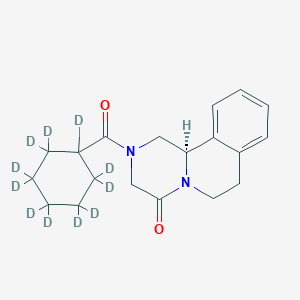
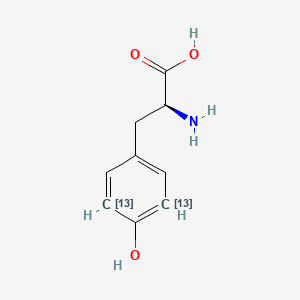
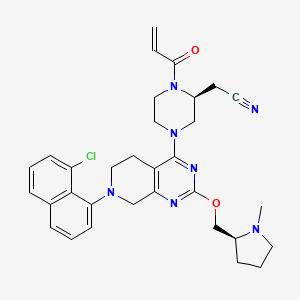
![[(2R,3R,4S,5R,6S,8R,13S,16S,17R,18R)-11-ethyl-8,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12425900.png)
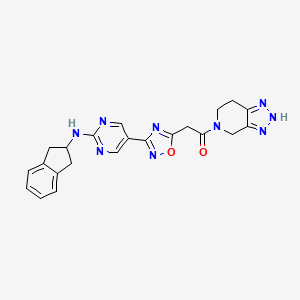
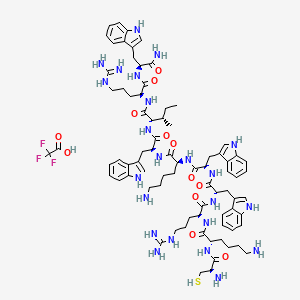
![[3-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;dihydrochloride](/img/structure/B12425918.png)
![4-[(3S,8R)-1,5-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[3.2.1]octan-8-yl]butan-2-one](/img/structure/B12425920.png)
